5-Fluoro-3,4-dihydroisoquinoline
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Overview
Description
5-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the heating of diazonium intermediates derived from aminoisoquinolines with sodium nitrite and fluoroboric acid . Another approach is the directed ortho-lithiation reaction, where a precursor compound undergoes lithiation followed by fluorination .
Industrial Production Methods
Industrial production methods for 5-Fluoro-3,4-dihydroisoquinoline are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to fluorinated isoquinolines.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium catalysts are often used for oxidative aromatization.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alkyl groups can be introduced under basic conditions.
Major Products
Oxidation: Fluorinated isoquinolines.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including neuroprotective and anticancer properties.
Medicine: Investigated as a potential drug candidate for central nervous system disorders.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.
Receptor Binding: May bind to specific receptors in the central nervous system, modulating their activity.
Signal Transduction: Could influence signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar synthetic routes and applications.
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated derivative with a wide range of biological activities.
Uniqueness
5-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated isoquinolines. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
ALNYPQQKQKUCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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